tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid
Overview
Description
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid: is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often require a catalytic ruthenium complex and an alkali metal base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
Chemistry: In organic chemistry, tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: While specific biological and medicinal applications are not well-documented, compounds with similar structures are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or a biochemical probe.
Industry: In the industrial sector, this compound is used in the synthesis of various materials and chemicals. Its role as a catalyst in asymmetric synthesis is particularly noteworthy .
Mechanism of Action
The mechanism of action of tert-Butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products through asymmetric synthesis . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
- tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- tert-Butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate
Comparison: tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid stands out due to its unique oxalate salt form, which can influence its solubility and reactivity compared to its similar counterparts . This uniqueness makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Conclusion
This compound is a compound with significant potential in various scientific fields
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQHBFBQPFJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC2C1.CC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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